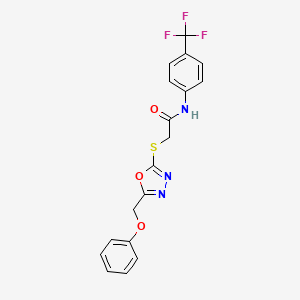

2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a synthetic organic compound. This compound is of interest due to its potential applications in various fields, including pharmaceuticals, agricultural chemicals, and material sciences. Its structure features an oxadiazole ring, which is often associated with biological activity and is a common motif in many drug molecules.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide typically begins with the preparation of the oxadiazole ring. This is often achieved through the cyclization of hydrazides with appropriate carboxylic acids or their derivatives.

One potential route might involve the reaction of phenylthioacetic acid with hydrazine hydrate, forming the hydrazide intermediate. This is then reacted with a phenoxymethyl ketone in the presence of an oxidizing agent to form the oxadiazole ring.

The acylation of the oxadiazole intermediate with 4-(trifluoromethyl)aniline completes the synthesis.

Industrial Production Methods

Industrial synthesis of this compound would likely employ similar steps but optimized for large-scale production. This could involve using catalytic amounts of reagents, running the reactions under controlled temperatures and pressures, and using continuous flow reactors to increase yield and efficiency.

化学反応の分析

Types of Reactions It Undergoes

Oxidation: The oxadiazole ring can be subject to oxidative cleavage under strong oxidative conditions.

Reduction: Selective reduction reactions could be performed on specific functional groups without affecting the oxadiazole ring.

Substitution: Nucleophilic or electrophilic substitution reactions could be conducted on the phenyl or phenoxymethyl groups.

Common Reagents and Conditions

For oxidation, reagents like potassium permanganate or chromium trioxide can be used.

Reduction reactions might involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution reactions can be performed using various halogenating agents or under Friedel-Crafts conditions.

Major Products Formed

The primary products depend on the reaction pathway chosen. For example, oxidative cleavage might yield smaller carboxylic acids and nitriles, while substitution reactions would introduce new functional groups onto the aromatic rings.

科学的研究の応用

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives, including the compound . Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant antibacterial and antifungal activities. For instance:

- Ziyaev et al. (2023) synthesized various S-(5-aryl-1,3,4-oxadiazol-2-yl) O-alkyl carbonothioates and assessed their antimicrobial efficacy. The results showed promising activity against both bacterial and fungal strains, suggesting potential therapeutic applications in treating infections .

Anticancer Applications

The anticancer potential of oxadiazole derivatives has been extensively investigated. Several studies have focused on their ability to inhibit cancer cell proliferation:

- Zheng et al. (2023) explored novel 1,3,4-oxadiazole derivatives for their telomerase inhibitory activity against gastric cancer cell lines. Compounds derived from this class demonstrated significant inhibitory effects with IC50 values comparable to established anticancer agents .

- Zhang et al. (2023) synthesized a series of oxadiazole derivatives and tested them against multiple cancer cell lines (HEPG2, MCF7). One compound exhibited an IC50 value of 1.18 µM, indicating potent anticancer activity .

Case Study 1: Anticancer Activity Against MCF7 Cell Line

In a study conducted by Bajaj et al., several oxadiazole derivatives were synthesized and evaluated for their anticancer potential against the MCF7 breast cancer cell line. The most potent compounds showed significant inhibition of thymidine phosphorylase compared to standard drugs like adriamycin .

Case Study 2: Broad-Spectrum Antiproliferative Activity

El-Din et al. reported on a series of sulfonamide-containing oxadiazoles that exhibited broad-spectrum antiproliferative activity against various human cancer cell lines. One specific compound demonstrated over 90% inhibition against several types of cancer cells .

作用機序

The mechanism of action would depend on its application:

Biological Activity: The oxadiazole ring is known to interfere with microbial growth by inhibiting enzyme function.

Chemical Interactions: In metal complexes, it acts as a donor ligand, stabilizing various oxidation states of metals.

類似化合物との比較

Similar Compounds: 2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methylphenyl)acetamide, 2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide.

Uniqueness: The trifluoromethyl group in 2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide imparts unique electronic properties that can influence its reactivity and interaction with biological targets, making it distinct from its analogs.

This should give you a comprehensive understanding of This compound

生物活性

2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound features a unique chemical structure that includes an oxadiazole ring, which is known for its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C18H14F3N3O3S, with a molecular weight of 409.4 g/mol. Its structure is characterized by the presence of a phenoxymethyl group and a trifluoromethyl-substituted phenyl ring, contributing to its lipophilicity and potential biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H14F3N3O3S |

| Molecular Weight | 409.4 g/mol |

| CAS Number | 954725-99-6 |

The biological activity of this compound is attributed to its interaction with various biological targets. Research indicates that oxadiazole derivatives can inhibit critical enzymes involved in cancer cell proliferation, including:

- Telomerase

- Histone Deacetylase (HDAC)

- Thymidylate synthase

These interactions may lead to apoptosis in cancer cells and exhibit anti-inflammatory properties by modulating transcription factors such as NF-kB .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance, derivatives similar to the compound have shown effectiveness against various cancer cell lines, including:

- A549 (human lung adenocarcinoma)

- C6 (rat glioma)

In vitro evaluations have demonstrated that these compounds can induce apoptosis and inhibit cell proliferation through mechanisms involving mitochondrial dysfunction and caspase activation .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Studies indicate that it exhibits significant activity against:

- Staphylococcus aureus

- Methicillin-resistant Staphylococcus aureus (MRSA)

The presence of the trifluoromethyl group enhances the compound's lipophilicity, which is crucial for membrane penetration and subsequent antimicrobial action .

Case Studies

Several case studies have documented the biological effects of oxadiazole derivatives:

- Study on Anticancer Effects : A study synthesized multiple oxadiazole derivatives and evaluated their effects on A549 cells. Results showed that specific substitutions on the oxadiazole ring significantly enhanced their cytotoxicity, suggesting structure-activity relationships (SAR) that can guide future drug design .

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy of similar compounds against MRSA. The study revealed that compounds with a trifluoromethyl substituent demonstrated lower minimum inhibitory concentrations (MICs), indicating stronger antibacterial activity compared to their non-fluorinated counterparts .

特性

IUPAC Name |

2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3O3S/c19-18(20,21)12-6-8-13(9-7-12)22-15(25)11-28-17-24-23-16(27-17)10-26-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJIQGMRPUXONRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。